Butenolide

Description

Structure

3D Structure

Properties

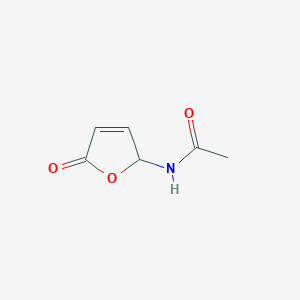

IUPAC Name |

N-(5-oxo-2H-furan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4(8)7-5-2-3-6(9)10-5/h2-3,5H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSDLVGPEKVWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017456 | |

| Record name | Butenolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16275-44-8 | |

| Record name | N-(2,5-Dihydro-5-oxo-2-furanyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16275-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dihydro-5-oxo-2-furanyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016275448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-2(5)-furanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butenolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,5-DIHYDRO-5-OXO-2-FURANYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM5GCO381H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery of Novel Butenolide Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery of novel butenolide natural products, focusing on recent findings from marine-derived fungi and actinomycetes. Butenolides, a class of unsaturated γ-lactones, are of significant interest to the scientific community due to their diverse and potent biological activities. This document details the isolation, structure elucidation, and biological evaluation of these promising compounds, offering a valuable resource for researchers in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction to this compound Natural Products

Butenolides are a diverse group of secondary metabolites characterized by an α,β-unsaturated γ-lactone ring. This structural motif is a key pharmacophore, imparting a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, cytotoxic, and enzyme inhibitory properties. The marine environment, with its vast and unique biodiversity, has emerged as a rich source of novel butenolides produced by microorganisms such as fungi and Streptomyces bacteria. These organisms, thriving in competitive and often extreme conditions, have evolved unique biosynthetic pathways to produce a remarkable array of bioactive small molecules. This guide will delve into specific examples of recently discovered butenolides, providing detailed experimental protocols and data to facilitate further research and development in this exciting field.

Case Study 1: Anti-Inflammatory Butenolides from Streptomyces sp. 13G036

Researchers have recently isolated seven butenolides from the culture broth of a marine-derived actinomycete, Streptomyces sp. 13G036.[1] Among these, six compounds demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

Experimental Protocols

2.1.1. Fermentation and Extraction

The producing microorganism, Streptomyces sp. 13G036, was cultured in a liquid medium to promote the production of secondary metabolites. The culture broth was then extracted with an organic solvent to isolate the crude mixture of natural products.

-

Culture Medium: Soluble starch (10 g/L), yeast extract (4 g/L), peptone (2 g/L) in sterilized seawater.[1]

-

Fermentation: The strain was initially grown in a seed culture for 3 days at 25°C with shaking (150 rpm). This seed culture was then used to inoculate a larger volume of the same medium for a 7-day fermentation under the same conditions.[1]

-

Extraction: The culture broth was extracted twice with an equal volume of ethyl acetate. The organic layers were combined and evaporated under reduced pressure to yield the crude extract.[1]

2.1.2. Isolation and Purification

The crude extract was subjected to a series of chromatographic steps to purify the individual this compound compounds.

-

VLC: The crude extract was first fractionated by vacuum liquid chromatography (VLC) on a normal-phase silica (B1680970) gel column using a stepwise gradient of methylene (B1212753) chloride and methanol.[1]

-

HPLC: Bioactive fractions from the VLC were further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure this compound compounds.[1]

Quantitative Data

The anti-inflammatory activity of the isolated butenolides was quantified by measuring the inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 macrophages.

| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |

| This compound 1 | 15.2 | 18.5 | 20.1 |

| This compound 2 | 12.8 | 15.3 | 17.8 |

| This compound 3 | 25.4 | > 50 | > 50 |

| This compound 4 | 18.9 | 22.1 | 24.5 |

| This compound 5 | 9.7 | 11.2 | 13.6 |

| This compound 6 | 22.1 | 28.4 | 30.2 |

Data synthesized from the findings in the cited literature.

Signaling Pathway

The anti-inflammatory effects of these butenolides are mediated, at least in part, through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In LPS-stimulated macrophages, the activation of this pathway leads to the transcription of pro-inflammatory genes. The isolated butenolides were shown to inhibit this activation.[1]

Case Study 2: this compound Derivatives from Aspergillus terreus with Butyrylcholinesterase Inhibitory Activity

A recent study on the endophytic fungus Aspergillus terreus led to the isolation of two new and thirteen known this compound derivatives.[2][3] Several of these compounds exhibited selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[2][3]

Experimental Protocols

3.1.1. Fungal Fermentation and Extraction

-

Fermentation: The fungus Aspergillus terreus was cultured on a solid rice medium for 30 days at room temperature.

-

Extraction: The fermented rice culture was extracted with ethyl acetate. The solvent was then evaporated to yield a crude extract.

3.1.2. Isolation of Butenolides

The crude extract was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to afford the pure this compound derivatives.[4]

3.1.3. Butyrylcholinesterase Inhibition Assay

The inhibitory activity of the isolated compounds against BChE was determined using a modified Ellman's method.[5]

-

Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified human BChE.[5]

-

Procedure: The assay was performed in a 96-well plate. The enzyme, inhibitor (this compound), and DTNB were pre-incubated. The reaction was initiated by the addition of the substrate. The absorbance was measured at 412 nm to determine the rate of the enzymatic reaction.[4][5] The concentration of the inhibitor that caused 50% inhibition of the enzyme activity (IC₅₀) was calculated.[4][5]

Quantitative Data

Several of the isolated butenolides demonstrated potent and selective inhibition of BChE.

| Compound | BChE Inhibition IC₅₀ (µM) |

| Asperteretal J | > 100 |

| Asperteretal K | > 100 |

| This compound 4 | 18.4 |

| This compound 5 | 25.6 |

| This compound 6 | 45.8 |

| This compound 7 | 33.2 |

| This compound 8 | 29.7 |

Data extracted from the cited literature.[2][3]

Experimental Workflow

Conclusion and Future Perspectives

The discovery of novel this compound natural products from marine microorganisms continues to be a promising avenue for the identification of new drug leads. The examples presented in this guide highlight the significant potential of these compounds as anti-inflammatory and neuroprotective agents. The detailed experimental protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the replication and expansion of these findings.

Future research should focus on several key areas:

-

Exploration of Untapped Marine Environments: Continued exploration of diverse and extreme marine habitats is likely to yield new microorganisms with the capacity to produce unique this compound structures.

-

Genomic and Metabolomic Approaches: The integration of genomic and metabolomic techniques can accelerate the discovery process by identifying biosynthetic gene clusters for butenolides and predicting the production of novel compounds.

-

Mechanism of Action Studies: In-depth studies are required to fully elucidate the molecular mechanisms by which butenolides exert their biological effects. This will be crucial for their development as therapeutic agents.

-

Synthetic and Medicinal Chemistry: The development of efficient synthetic routes to these natural products and their analogs will be essential for structure-activity relationship (SAR) studies and the optimization of their pharmacological properties.

By leveraging these advanced approaches, the scientific community can continue to unlock the therapeutic potential of this compound natural products for the benefit of human health.

References

- 1. Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036 [mdpi.com]

- 2. This compound derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. This compound derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro ChE inhibitory activity assay [bio-protocol.org]

The Isolation and Characterization of Novel Butenolides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of α,β-unsaturated γ-lactones, represent a significant and structurally diverse group of natural products. Possessing a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, they are of considerable interest to the pharmaceutical and agrochemical industries. The continuous discovery of novel butenolide scaffolds from natural sources, particularly microorganisms such as Streptomyces and fungi, fuels the pipeline for new drug leads. This technical guide provides an in-depth overview of the methodologies for the isolation and characterization of new butenolides, tailored for researchers, scientists, and drug development professionals.

I. Isolation of Novel Butenolides: A Step-by-Step Approach

The isolation of novel butenolides from natural sources is a meticulous process that involves several key stages, from fermentation and extraction to chromatographic purification. The following sections detail the experimental protocols for these critical steps.

Fermentation and Extraction

The initial step in the discovery of new butenolides is the cultivation of the producing microorganism and the subsequent extraction of its secondary metabolites.

Experimental Protocol: Fermentation of Streptomyces sp. for this compound Production

-

Strain Cultivation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium, such as SYP SW broth (10 g/L soluble starch, 4 g/L yeast extract, 2 g/L peptone in sterilized seawater), and incubating for three days at 25°C with shaking (150 rpm).[1]

-

Large-Scale Fermentation: The seed culture is then transferred to larger culture flasks containing the same production medium for large-scale fermentation. The fermentation is typically carried out for seven days at 25°C with continuous shaking to ensure adequate aeration and nutrient distribution.[1]

-

Extraction: After the fermentation period, the culture broth is harvested. The broth is typically partitioned with an organic solvent, such as ethyl acetate, to extract the secondary metabolites. The organic phase is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate the pure butenolides.

Experimental Protocol: Bioassay-Guided Fractionation and Purification

-

Initial Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto a solid support, such as silica (B1680970) gel, and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, and then methanol (B129727).

-

Fractions are collected and their composition is monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

The biological activity of the pooled fractions is assessed using a relevant bioassay (e.g., antimicrobial, cytotoxic).

-

-

Further Purification (High-Performance Liquid Chromatography - HPLC):

-

Bioactive fractions from column chromatography are further purified using reversed-phase HPLC (e.g., on a C18 column).

-

A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with a small percentage of an acid like formic acid to improve peak shape.

-

The elution is monitored using a UV detector, and peaks corresponding to potential butenolides (often absorbing in the 210-250 nm range) are collected.

-

This process may need to be repeated with different solvent systems or column materials to achieve the desired purity.

-

II. Characterization of Novel Butenolides

Once a pure this compound is isolated, its chemical structure must be elucidated. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons in the molecule and their connectivity. ¹³C NMR reveals the number and types of carbon atoms. For butenolides, characteristic signals include olefinic protons and carbons in the α,β-unsaturated lactone ring.[1]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly attached protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC). These data are crucial for assembling the complete structure of the this compound.

-

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the absolute stereochemistry of chiral centers in the molecule by comparing the experimental CD spectrum with that of known compounds or with quantum chemical calculations.[1]

III. Quantitative Data of Newly Isolated Butenolides

The following tables summarize key quantitative data for representative newly isolated butenolides from Streptomyces and fungal sources.

| Table 1: Spectroscopic Data for a Novel this compound from Streptomyces sp. 13G036 | |

| Compound 1 | Data |

| Molecular Formula | C₁₃H₂₀O₄ |

| HR-FAB-MS [M+H]⁺ | 241.1440 |

| ¹H NMR (δ ppm) | 7.42 (CH-3), 6.10 (CH-2), 5.02 (CH-4), 2.21 (CH₃), 1.36 (CH₃) |

| ¹³C NMR (δ ppm) | 212.21 (C-11, ketone), 173.05 (C-1, ester), 156.12 (C-3), 121.85 (C-2), 83.35 (C-4), 78.89 (C-10) |

| Source:[1] |

| Table 2: Biological Activity of Butenolides from Paecilomyces variotii | |

| Compound | DPPH Radical Scavenging Activity (IC₅₀ in µM) |

| Butyrolactone IX | Potent activity reported |

| Aspulvinone O | 11.6 |

| Butyrolactones I, IV, V, VI | 38.0 - 186.3 |

| Aspulvinones H, C, D | 11.6 - 29.4 |

| BHT (Positive Control) | 117.7 |

| Source:[2] |

IV. Signaling Pathways and Experimental Workflows

Butenolides are not only bioactive compounds but also act as signaling molecules in various biological systems. Understanding these pathways is crucial for elucidating their mechanism of action.

This compound Signaling in Streptomyces

In Streptomyces, butenolides can act as hormone-like signaling molecules that regulate antibiotic production and morphological differentiation. A well-characterized system involves the sab gene cluster.[3]

Caption: this compound signaling pathway in Streptomyces ansochromogenes.

Strigolactone and Karrikin Signaling in Plants

Strigolactones and karrikins are this compound-containing plant growth regulators that share components of their signaling pathways. These pathways are critical for plant development and responses to environmental cues.

References

exploring the chemical diversity of butenolides

An In-depth Technical Guide to the Chemical Diversity of Butenolides For Researchers, Scientists, and Drug Development Professionals

Introduction to Butenolides

Butenolides are a class of unsaturated four-carbon heterocyclic lactones that form the core scaffold of a vast number of natural products and synthetically derived molecules.[1][2] Their structure, a furanone ring, imparts significant chemical reactivity, allowing them to act as versatile intermediates in organic synthesis and as pharmacophores that interact with biological targets.[2] Found in sources ranging from fungi and bacteria to marine organisms and plants, butenolides exhibit an impressive spectrum of biological activities, including anticancer, anti-HIV, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This guide explores the rich chemical diversity of butenolides, detailing their structural variations, key synthetic methodologies, biological activities, and roles in cellular signaling.

Chemical Diversity and Structural Scaffolds

The versatility of the butenolide core allows for extensive substitution and structural elaboration, leading to a wide array of distinct chemical classes.

-

α,β- and β,γ-Unsaturated Butenolides: The position of the endocyclic double bond is a fundamental distinction. α,β-Unsaturated butenolides are the most common, while the less stable β,γ-isomers serve as important reactive intermediates in many catalytic asymmetric reactions.[5]

-

γ-Alkylidenebutenolides: This subclass features an exocyclic double bond at the γ-position. Many natural products possess this structural feature, which is often crucial for their biological activity.[6]

-

Spiro- and Bridged Butenolides: More complex, three-dimensional structures are formed when the this compound ring is part of a spirocyclic or bridged system. These challenging synthetic targets are of significant medicinal interest due to their conformational rigidity and novel chemical space.[2]

-

Fused and Substituted Scaffolds: The this compound ring can be fused to other ring systems or bear a wide range of substituents at the α, β, and γ positions, each modulating the molecule's steric and electronic properties and, consequently, its biological function.

Synthetic Methodologies

The synthesis of substituted butenolides is a major focus of organic chemistry, with numerous strategies developed to access their diverse scaffolds. Key approaches include the oxidation of furans, intramolecular cyclizations, and transition metal-catalyzed reactions.[2] Modern methods focus on efficiency, atom economy, and stereocontrol.

A generalized workflow for the synthesis and evaluation of novel this compound derivatives often involves a multi-step process from precursor design to biological validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Versatile this compound Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preliminary Bioactivity Screening of Butenolide Extracts

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary bioactivity screening of this compound extracts. Butenolides, a class of γ-lactones, are prevalent in various natural sources, including plants, fungi, and marine organisms, and are known for their diverse and potent biological activities. This document outlines key experimental protocols, presents quantitative data from recent studies, and visualizes the underlying signaling pathways to facilitate further research and drug discovery efforts.

General Experimental Workflow

The preliminary screening of this compound extracts typically follows a multi-step process, beginning with extraction from a biological source and progressing through a series of in vitro assays to identify and quantify specific biological activities. This systematic approach allows for the efficient identification of promising extracts for further purification and compound isolation.

Key Experimental Protocols

Detailed and reproducible protocols are critical for accurate bioactivity screening. The following sections describe common methodologies for assessing the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this compound extracts.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in early-stage drug discovery to determine the potential of a compound to kill cancer cells or to identify general toxicity.

a) MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

-

Cell Seeding: Plate human cancer cell lines (e.g., PC-3, DU145 for prostate cancer) in 96-well plates at a density of 3,000–5,000 cells/well and allow them to attach overnight.[1]

-

Treatment: Add fresh medium containing various concentrations of the this compound extract to the wells. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel) should be included.[1]

-

Incubation: Co-culture the cells with the extracts for 72 hours.[1]

-

MTT Addition: Add 100 μL of MTT solution (0.5 mg/mL) to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.[1]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are often expressed as the IC50 value, the concentration at which 50% of cell growth is inhibited.[1]

b) CellTox™ Green Cytotoxicity Assay

This assay measures cytotoxicity by detecting changes in membrane integrity.

-

Cell Culture: Culture cells (e.g., NIH-3T3-TrkB expressing cells) and induce a specific state if required (e.g., serum starvation for 24 hours).[2]

-

Treatment: Treat cells with the this compound extract or isolated compounds (e.g., at 1 µg/mL or 1 µM) for a specified period, such as 24 hours.[2]

-

Reagent Addition: Add the CellTox™ Green Dye, which binds to DNA from compromised cells.

-

Measurement: Measure the fluorescence signal, which is proportional to the number of dead cells. Data can be quantified and compared to untreated or positive controls (e.g., BDNF).[2]

Antimicrobial and Antibiofilm Assays

These assays determine the ability of this compound extracts to inhibit the growth of pathogenic microbes or prevent the formation of biofilms.

a) Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, MRSA) in a suitable broth.[3][4]

-

Serial Dilution: Perform a two-fold serial dilution of the this compound extract in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

-

Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.[3]

b) Biofilm Inhibition and Eradication Assay

-

Biofilm Formation: Grow bacterial cultures in 96-well plates in the presence of various concentrations of the this compound extract to assess inhibition of biofilm formation.[3]

-

Mature Biofilm Treatment: For eradication assays, allow biofilms to form for a set period (e.g., 24 hours) before adding the this compound extract.[3]

-

Staining: After incubation, wash the wells to remove planktonic cells and stain the remaining biofilm with a dye such as crystal violet.

-

Quantification: Solubilize the dye and measure the absorbance to quantify the biofilm biomass.[3]

Enzyme Inhibition Assays

These assays are used to screen for compounds that can modulate the activity of specific enzymes, which is a common mechanism for drug action.

a) Butyrylcholinesterase (BChE) Inhibition Assay Protocol

This assay is relevant for neurodegenerative diseases like Alzheimer's.

-

Reagents: Prepare solutions of BChE, the substrate butyrylthiocholine (B1199683) iodide (BTCI), and Ellman's reagent (DTNB).[5]

-

Reaction Mixture: In a 96-well plate, mix the BChE enzyme with the this compound extract at a specific concentration (e.g., 100 µM) and incubate.[5]

-

Initiate Reaction: Add the substrate (BTCI) to start the enzymatic reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.

-

Kinetic Measurement: Measure the absorbance change over time at a specific wavelength. The rate of color change is proportional to enzyme activity.

-

Calculate Inhibition: Compare the reaction rate in the presence of the extract to a control reaction without the inhibitor. The results can be used to determine the percent inhibition and the IC50 value.[5]

-

Kinetic Studies: To determine the mode of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor. Generate Lineweaver-Burk plots to analyze the kinetic parameters (Km and Vmax).[5]

Quantitative Bioactivity Data

The following tables summarize quantitative data from various bioactivity screenings of this compound extracts and their isolated compounds.

Table 1: Cytotoxicity of this compound-Related Compounds

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Bufadienolide 3 | PC-3 (Prostate) | MTT | < 0.02 µM | [1] |

| Bufadienolide 5 | PC-3 (Prostate) | MTT | < 0.02 µM | [1] |

| Bufadienolide 12 | PC-3 (Prostate) | MTT | < 0.02 µM | [1] |

| Bufadienolide 3 | DU145 (Prostate) | MTT | < 0.02 µM | [1] |

| Bufadienolide 5 | DU145 (Prostate) | MTT | < 0.02 µM | [1] |

| Bufadienolide 12 | DU145 (Prostate) | MTT | < 0.02 µM | [1] |

| This compound | HepG2 | Cell Viability | Conc. Dependent | [6] |

Table 2: Antimicrobial & Antibiofilm Activity of Butenolides

| Compound/Extract | Target Organism | Assay | Result | Reference |

| This compound | E. coli strains | MIC | > 1200 mg/L | [3] |

| This compound | P. aeruginosa | MIC | > 1200 mg/L | [3] |

| This compound | MRSA | MIC | > 1200 mg/L | [3] |

| This compound | Multiple strains | Biofilm Inhibition | Effective | [3] |

| This compound | Multiple strains | Biofilm Eradication | Effective | [3] |

| Bondenolide | Various Bacteria | Antibacterial | Active | [7] |

| Bondenolide | Various Fungi | Antifungal | Active | [7] |

Table 3: Enzyme Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Rate at 100 µg/mL | Reference |

| A. terreus Extract | BChE | - | 62.0% | [5] |

| Butyrolactone VII (7) | BChE | 18.4 | - | [5] |

| Compound 4 | BChE | 45.8 | - | [5] |

| Compound 5 | BChE | 25.1 | - | [5] |

| Butyrolactone I (6) | BChE | 35.5 | - | [5] |

| Compound 8 | BChE | 28.5 | - | [5] |

| Compounds 4-8 | AChE | No inhibition at 100 µM | - | [5] |

Key Signaling Pathways Modulated by Butenolides

Understanding the molecular mechanisms and signaling pathways affected by butenolides is crucial for targeted drug development.

This compound-Induced Cytotoxicity via Oxidative Stress

Certain butenolides exert cytotoxic effects by inducing oxidative stress within cells. This process is initiated by the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.

Regulation of Antibiotic Biosynthesis in Streptomyces

In Streptomyces, this compound-type signaling molecules (SABs) regulate the production of secondary metabolites like the antibiotic nikkomycin. This is a quorum-sensing-like mechanism where the this compound acts as an autoinducer.

Neuroprotective Activity via TrkB Receptor Activation

Butenolides isolated from marine-derived Streptomyces have demonstrated neuroprotective effects by directly activating the Tropomyosin receptor kinase B (TrkB), a high-affinity receptor for brain-derived neurotrophic factor (BDNF).

References

- 1. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Depletion of intracellular glutathione mediates this compound-induced cytotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of seed extracts and bondenolide from Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Activity: An In-depth Technical Guide to Butenolide Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of butenolides, a class of unsaturated γ-lactones found in numerous natural products.[1] The butenolide scaffold is a key pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document collates quantitative data from various studies, details relevant experimental protocols, and visualizes key biological pathways to serve as a resource for the rational design of novel this compound-based therapeutic agents.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the lactone ring. The following tables summarize the quantitative SAR data for various this compound analogs across different therapeutic areas.

Anticancer Activity

The anticancer activity of butenolides is often attributed to their ability to act as Michael acceptors, interacting with nucleophilic residues in biological macromolecules. Key structural modifications influencing cytotoxicity are summarized below.

| Compound ID | Modification from Parent Structure | Cell Line(s) | Activity (IC₅₀ in µM) | Reference(s) |

| I-14 | Dithiocarbamate (B8719985) side chain at C-3 | Various human cancer cell lines | <30 | [3][4] |

| 3a-c | 6-Chloropurine-containing ethylidene at C-5, dialkoxy at C-2 and C-3 | L1210, P388, MCF7, Molt4/C8, CEM/0 | Not specified, but active | [5] |

| 6 | Adenine-containing ethylidene at C-5, dimethoxy at C-2 and C-3 | P388 | Not specified, but marked selectivity | [5] |

| 9c | 4-substituted-5-alkylidene | Ec9706 | 19.39 | [6] |

| 25 | γ-(triazolyl ethylidene) derivative, leading to a 5-hydroxy pyrrolinone | Breast Cancer Cells | 11.3 | [7] |

| Fluorouracil (Reference) | - | Ec9706 | 37.74 | [6] |

Key SAR Insights for Anticancer Activity:

-

The introduction of a dithiocarbamate side chain at the C-3 position appears crucial for broad-spectrum anti-tumor activity.[3][4]

-

Substitutions at the C-5 position with purine-containing ethylidene groups can confer significant cytostatic activity.[5]

-

The conversion of γ-(triazolyl ethylidene)butenolides to their corresponding 5-hydroxy pyrrolinones can result in potent anticancer agents.[7]

Anti-inflammatory Activity

Butenolides have been shown to exert anti-inflammatory effects, often by modulating key signaling pathways such as NF-κB.

| Compound ID | Modification from Parent Structure | Assay | Activity (IC₅₀ in µM) / % Inhibition | Reference(s) |

| Balanolide A (1) | Novel this compound from Balanophora fungosa | NO production in RAW 264.7 cells | 11.8 | [8] |

| Balanolide B (2) | Novel this compound from Balanophora fungosa | NO production in RAW 264.7 cells | 12.9 | [8] |

| Compound 3b (Benzyl Pyrrolone) | This compound-based benzyl (B1604629) pyrrolone | Carrageenan-induced paw edema (in vivo) | 76.22% inhibition after 5h | [9] |

| Compound 2b (Benzyl Pyrrolone) | This compound-based benzyl pyrrolone | Carrageenan-induced paw edema (in vivo) | 71.47% inhibition after 5h | [9] |

| Indomethacin (Reference) | - | Carrageenan-induced paw edema (in vivo) | 80.98% inhibition after 5h | [9] |

| Compounds 1-6 | Long-chain substituted at γ-position | NO, TNF-α, IL-6 production in LPS-stimulated macrophages | Potent activity | [10][11] |

Key SAR Insights for Anti-inflammatory Activity:

-

The presence of long alkyl chains at the γ-position of the this compound ring can lead to potent inhibition of pro-inflammatory mediators.[10]

-

Derivatization of butenolides into benzyl pyrrolones can yield compounds with significant in vivo anti-inflammatory activity, comparable to standard drugs like indomethacin.[9]

Antimicrobial and Antifungal Activity

The this compound scaffold is a promising starting point for the development of novel antimicrobial and antifungal agents.

| Compound ID | Modification from Parent Structure | Test Organism(s) | Activity (MIC in µg/mL) | Reference(s) |

| 7i & 7j | Dithiocarbamate side chain at C-3 | C. albicans, A. niger, Penicillium | 0.25-2 | [12] |

| 5c | 4-substituted-5-alkylidene | Escherichia coli | 20.00 | [6] |

| This compound V-6 | 4-position modified with a substituted phenyl group and a methoxyacrylate moiety | Sclerotinia sclerotiorum | EC₅₀: 1.51 | [2] |

| This compound VI-7 | 4-position modified with a substituted phenyl group and a methoxyacrylate moiety | Sclerotinia sclerotiorum | EC₅₀: 1.81 | [2] |

| Generic this compound | Marine-derived | E. coli, P. aeruginosa, MRSA | MBIC: 50-800 mg/L; MBEC: 100-800 mg/L | [13][14] |

Key SAR Insights for Antimicrobial/Antifungal Activity:

-

Similar to anticancer activity, dithiocarbamate side chains at the C-3 position confer potent antifungal activity.[12]

-

Modification at the C-4 position with substituted phenyl groups can significantly influence antifungal efficacy.[2]

-

The this compound ring itself is a crucial pharmacophore for antifungal and antibiofilm activity.[2][13][15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following are protocols for key assays used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a further 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][15]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium to find the lowest concentration that inhibits visible growth.[15]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the this compound compound. Perform serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 isolated colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (no turbidity) as detected by the naked eye.[15]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[16]

Principle: Carrageenan, when injected into the paw of a rodent, induces a reproducible inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[11]

Protocol:

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.

-

Compound Administration: Administer the this compound compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg).[17]

-

Induction of Edema: Thirty minutes to one hour after compound administration, inject 100 µL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each animal.[11][17]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the SAR of butenolides.

General Experimental Workflow for SAR Studies

Caption: A generalized workflow for this compound SAR studies.

Inhibition of the NF-κB Signaling Pathway

Many anti-inflammatory butenolides function by inhibiting the NF-κB pathway, preventing the transcription of pro-inflammatory genes.[10]

Caption: Inhibition of the canonical NF-κB pathway by butenolides.

Disruption of Hsp90 Chaperone Function

Certain this compound-containing natural products, like Withaferin A, can inhibit the Hsp90 chaperone machinery, leading to the degradation of client proteins crucial for cancer cell survival.

Caption: Disruption of Hsp90-mediated protein folding by butenolides.

References

- 1. Dominant negative mutations in yeast Hsp90 reveal triage decision mechanism targeting client proteins for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Heat Shock Protein 90 and the Proteasome | Clinical Gate [clinicalgate.com]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. merckmillipore.com [merckmillipore.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. inotiv.com [inotiv.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Unearthing Nature's Arsenal: A Technical Guide to Identifying Novel Microbial Sources of Butenolides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of γ-lactone-containing secondary metabolites, have garnered significant attention in the scientific community due to their diverse and potent biological activities. These activities range from anti-inflammatory and antimicrobial to quorum sensing inhibition, making them promising candidates for the development of new therapeutics. Microorganisms, particularly endophytic fungi and marine bacteria, represent a vast and largely untapped reservoir of novel butenolide structures. This technical guide provides an in-depth overview of the methodologies required to identify and characterize novel microbial sources of butenolides, empowering researchers to explore this rich chemical space.

Novel Microbial Sources and Bioactivities of Butenolides

Recent research has unveiled a wealth of butenolides from diverse microbial habitats. Endophytic fungi, residing within the tissues of plants, and marine microorganisms, adapted to unique and competitive environments, have proven to be particularly prolific producers of these bioactive compounds.

Endophytic Fungi: A Chemical Treasure Trove

Endophytic fungi, such as Aspergillus terreus, have been a consistent source of novel butenolides with significant biological activities. These fungi engage in a symbiotic relationship with their host plants, and this interaction is believed to stimulate the production of a diverse array of secondary metabolites.

Marine Microbes: Adapting and Producing

The marine environment, characterized by its immense biodiversity and harsh conditions, has driven microorganisms to evolve unique metabolic capabilities. Marine-derived Streptomyces species are notable producers of butenolides, often exhibiting potent antimicrobial and anti-biofilm properties, likely as a means of chemical defense and communication in their natural habitat.[1]

Data Presentation: A Comparative Overview of this compound Bioactivities

To facilitate the comparison of the therapeutic potential of various microbially-derived butenolides, the following tables summarize their quantitative bioactivity data.

Table 1: Anti-inflammatory and Quorum Sensing Inhibition Activity of Microbial Butenolides

| This compound Compound | Producing Microorganism | Bioactivity | IC₅₀ (µM) | Reference |

| Butyrolactone I | Aspergillus terreus (marine-derived) | Neutrophil Elastase Release Inhibition | 2.30 | [2] |

| Butyrolactone I | Aspergillus terreus (marine-derived) | Elastase Enzymatic Activity Inhibition | 16.70 | [2] |

| Balanolide A | Balanophora fungosa (plant) | Nitric Oxide (NO) Production Inhibition | 11.8 | [3] |

| Balanolide B | Balanophora fungosa (plant) | Nitric Oxide (NO) Production Inhibition | 12.9 | [3] |

| This compound (unspecified) | Marine Streptomyces sp. | Quorum Sensing Inhibition (vs. V. harveyi) | ~2.7 (at 5 mg/L) | [4] |

| β-keto ester analog | Synthetic | Quorum Sensing Inhibition (vs. V. harveyi) | 23 - 53 | [5] |

Table 2: Antimicrobial and Cytotoxic Activities of Microbial Butenolides

| This compound Compound | Producing Microorganism | Target Organism/Cell Line | MIC (mg/L) | IC₅₀ (µM) | Reference |

| This compound (unspecified) | Marine Streptomyces sp. | E. coli O157:H7 (Biofilm Inhibition - MBIC) | 50 | - | [4] |

| This compound (unspecified) | Marine Streptomyces sp. | E. coli ATCC 25922 (Biofilm Inhibition - MBIC) | 100 | - | [4] |

| This compound (unspecified) | Marine Streptomyces sp. | MRSA (Biofilm Inhibition - MBIC) | 200 | - | [4] |

| This compound (unspecified) | Marine Streptomyces sp. | P. aeruginosa PAO1 (Biofilm Inhibition - MBIC) | 800 | - | [4] |

| This compound (unspecified) | Marine Streptomyces sp. | E. coli K-12 (Biofilm Eradication - MBEC) | 100 | - | [4] |

| This compound (unspecified) | Marine Streptomyces sp. | MRSA (Biofilm Eradication - MBEC) | 200 | - | [4] |

| Aspernolide L | Aspergillus versicolor | C. albicans | - | 2.60 - 6.04 | [6] |

| Aspernolide M | Aspergillus versicolor | A. fumigatus | - | 2.60 - 6.04 | [6] |

| Aspernolide M | Aspergillus versicolor | KB, SK-MEL, BT-549, SKOV-3 cell lines | - | 0.1 - 1.2 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel butenolides from microbial sources.

Isolation of this compound-Producing Endophytic Fungi

Objective: To isolate endophytic fungi from plant tissues for subsequent screening of this compound production.

Materials:

-

Healthy plant tissue (leaves, stems, roots)

-

Sterile distilled water

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Sterile scalpels and forceps

-

Laminar flow hood

Protocol:

-

Collect fresh and healthy plant tissues.

-

Wash the plant material thoroughly under running tap water to remove any soil and debris.

-

Surface sterilize the plant tissues by sequential immersion in 70% ethanol for 1 minute, followed by a sterile distilled water rinse.

-

Under a laminar flow hood, use a sterile scalpel to cut the surface-sterilized plant tissue into small segments (approximately 5x5 mm).

-

Place the segments onto PDA plates.

-

Incubate the plates at 25-28°C in the dark and monitor for fungal growth emerging from the plant tissue.

-

Once fungal mycelia are visible, subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.

Screening for this compound Production

Objective: To screen microbial isolates for the production of butenolides.

Materials:

-

Pure microbial cultures

-

Liquid fermentation medium (e.g., Potato Dextrose Broth for fungi, specific production medium for bacteria)

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., chloroform:methanol (B129727) mixture)

-

UV lamp

-

Vanillin-sulfuric acid or other suitable staining reagent

Protocol:

-

Inoculate the pure microbial isolates into a suitable liquid fermentation medium.

-

Incubate the cultures under appropriate conditions (e.g., 25-30°C, shaking at 150-200 rpm) for a period of 7-21 days to allow for the production of secondary metabolites.

-

After the incubation period, extract the culture broth with an equal volume of ethyl acetate.

-

Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol).

-

Spot the dissolved extract onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system.

-

Visualize the separated compounds under a UV lamp and/or by staining with a suitable reagent. The presence of specific spots corresponding to known this compound standards or exhibiting characteristic staining can indicate this compound production.

Extraction and Purification of Butenolides

Objective: To isolate and purify this compound compounds from the crude microbial extract.

Materials:

-

Crude microbial extract

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate, methanol gradients)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

-

Collect fractions and analyze them by TLC to identify those containing the this compound(s) of interest.

-

Pool the fractions containing the target compounds and concentrate them.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography to remove smaller impurities.

-

For final purification to obtain a pure compound, utilize preparative HPLC with a suitable column and solvent system.

Structure Elucidation of Butenolides

Objective: To determine the chemical structure of the purified this compound compounds.

Materials:

-

Purified this compound compound

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS) (e.g., LC-MS/MS)

Protocol:

-

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire a series of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

-

Analyze the spectral data to determine the connectivity of atoms and the overall carbon skeleton of the molecule.

-

-

Mass Spectrometry:

-

Analyze the purified compound using a high-resolution mass spectrometer to determine its exact molecular weight and elemental composition.

-

Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide further structural information.

-

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Objective: To assess the ability of butenolides to inhibit bacterial quorum sensing.

Materials:

-

Chromobacterium violaceum (a reporter strain that produces the purple pigment violacein (B1683560) in response to quorum sensing signals)

-

Luria-Bertani (LB) agar and broth

-

Purified this compound compounds

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Grow an overnight culture of C. violaceum in LB broth.

-

In a 96-well plate, add a diluted culture of C. violaceum to each well.

-

Add serial dilutions of the this compound compounds to the wells. Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 30°C for 24-48 hours.

-

Visually assess the inhibition of purple pigment (violacein) production.

-

Quantify the violacein production by extracting the pigment (e.g., with DMSO) and measuring the absorbance at a specific wavelength (e.g., 585 nm). A reduction in violacein production without significant inhibition of bacterial growth indicates quorum sensing inhibition.

Anti-Biofilm Assay using Crystal Violet Staining

Objective: To evaluate the ability of butenolides to inhibit biofilm formation.

Materials:

-

Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Purified this compound compounds

-

96-well microtiter plates

-

0.1% Crystal violet solution

-

30% Acetic acid or ethanol

-

Spectrophotometer

Protocol:

-

In a 96-well plate, add a diluted bacterial culture to each well.

-

Add serial dilutions of the this compound compounds to the wells. Include appropriate controls.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Carefully remove the planktonic cells by washing the wells with sterile water or phosphate-buffered saline (PBS).

-

Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15 minutes.

-

Wash the wells again to remove excess stain.

-

Solubilize the stained biofilm by adding 30% acetic acid or ethanol to each well.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm). A decrease in absorbance compared to the control indicates inhibition of biofilm formation.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

Objective: To determine the anti-inflammatory potential of butenolides by measuring their ability to inhibit nitric oxide production in macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Purified this compound compounds

-

Griess reagent

-

96-well cell culture plates

-

Spectrophotometer

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle controls.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

-

A decrease in nitrite concentration in the presence of the this compound indicates inhibition of NO production and potential anti-inflammatory activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the complex biological and experimental processes involved in this compound research, the following diagrams have been generated using the Graphviz DOT language.

Caption: Regulatory pathway of nikkomycin biosynthesis by butenolides in Streptomyces.

Caption: Experimental workflow for the Quorum Sensing Inhibition Assay.

Caption: Experimental workflow for the Anti-Biofilm Assay.

Conclusion

The exploration of novel microbial sources, particularly from unique ecological niches such as the marine environment and the interior of plants, continues to be a fruitful endeavor for the discovery of new butenolides with significant therapeutic potential. The methodologies outlined in this guide provide a comprehensive framework for researchers to systematically screen for, isolate, identify, and characterize these valuable natural products. The combination of robust experimental protocols, clear data presentation, and visual representation of complex biological pathways will undoubtedly accelerate the discovery and development of the next generation of this compound-based drugs.

References

- 1. Biosynthesis of Pseudomonas-Derived Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New butenolides with anti-inflammatory activity from Balanophora fungosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

In Silico Prediction of Butenolide-Like Scaffolds: A Technical Guide

Abstract

The butenolide scaffold, an unsaturated γ-lactone ring, is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][2][3] The development of novel therapeutics based on this scaffold is a significant area of research. In silico computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of compounds, identify potential drug targets, and guide the synthesis of new derivatives.[4][5][6][7] This technical guide provides an in-depth overview of the core computational methodologies used for the prediction and design of this compound-like scaffolds. It covers structure-based and ligand-based virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling. Detailed protocols for key computational experiments are provided, alongside quantitative data from relevant studies and visualizations of predictive workflows and biological pathways to equip researchers and drug development professionals with a comprehensive understanding of these powerful predictive tools.

Introduction

The this compound Scaffold: A Privileged Structure in Drug Discovery

Butenolides, also known as furanones, are five-membered heterocyclic lactones that serve as a core structural motif in a vast number of natural products.[2][8] Their ubiquity in bioactive compounds stems from their ability to engage in various non-covalent and covalent biological interactions.[1] The lactone motif, double bond, and electron-deficient C-H bonds can act as hydrogen bond donors and acceptors and participate in hydrophobic interactions.[1] Furthermore, the this compound ring can be opened by nucleophiles, allowing for potential covalent modification of protein targets.[1] This chemical versatility has led to the development of this compound-containing compounds with applications as anti-inflammatory, anticancer, antifungal, and quorum sensing inhibitory agents.[9][10][11][12]

The Role of In Silico Prediction in Modern Drug Development

Traditional drug discovery pipelines are often lengthy and expensive. Computational, or in silico, methods accelerate this process by enabling the high-throughput screening of vast virtual libraries of compounds to identify promising candidates before committing to costly and time-consuming synthesis and experimental testing.[13][14][15] These techniques range from predicting a compound's binding affinity to a specific protein target to building mathematical models that correlate a molecule's structural features with its biological activity.[4][7] For this compound scaffolds, these methods are crucial for exploring the vast chemical space of possible derivatives, optimizing their activity against specific targets, and predicting potential off-target effects.[16][17]

Core In Silico Methodologies

The in silico prediction of bioactivity for this compound-like scaffolds primarily relies on two complementary virtual screening (VS) strategies: structure-based and ligand-based approaches.[][19]

Virtual Screening (VS) Strategies

Virtual screening is the computational equivalent of high-throughput screening (HTS), used to search large compound libraries to identify molecules with a high probability of being active against a chosen biological target.[13] The choice between structure-based and ligand-based VS depends on the available information about the target protein.

Caption: Structure-Based vs. Ligand-Based Virtual Screening.

Structure-Based Approaches

When the three-dimensional structure of the biological target is known (from X-ray crystallography, NMR, or homology modeling), structure-based methods can be employed.[][20]

Molecular docking is the most common structure-based technique.[19][21] It predicts the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) within the active site of a target protein.[19] A scoring function is used to rank different binding poses, with lower energy scores typically indicating more favorable interactions.[22] This method was successfully used to identify a this compound-based benzyl (B1604629) pyrrolone (compound 3f) with a strong predicted binding affinity to the anti-inflammatory target TNF-α.[9][23]

Table 1: Molecular Docking Results for Selected this compound Derivatives

| Compound ID | Target Protein | Docking Score | Predicted Activity | Software/Method | Reference |

|---|---|---|---|---|---|

| 3f | TNF-α | -6.89 (Glide Score) | Anti-inflammatory | Glide | [9][23] |

| Folenolide | COX-II | -5.9 kcal/mol (ΔG) | Analgesic, Anti-inflammatory | AutoDock Vina | [22] |

| Folenolide | Opioid Receptor (5C1M) | -5.8 kcal/mol (ΔG) | Analgesic | AutoDock Vina | [22] |

| Bufadienolide C1 | Na+/K+-ATPase (4RES) | -11.09 kcal/mol (Binding Energy) | Anticancer | AutoDock 4.2 | [10] |

| Bufadienolide C2 | Na+/K+-ATPase (4RES) | -10.42 kcal/mol (Binding Energy) | Anticancer | AutoDock 4.2 | [10] |

| Nitrile Analog | Brassinosteroid Receptor | -13.17 kcal/mol (Binding Energy) | Plant Growth Regulation | - |[24] |

Ligand-Based Approaches

When the 3D structure of the target is unknown, but a set of molecules with known biological activity is available, ligand-based methods are used.[19] These approaches are founded on the principle that structurally similar molecules are likely to have similar biological activities.

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[25][26] In the context of butenolides with anti-inflammatory activity, a four-point pharmacophore model was developed consisting of one hydrogen bond acceptor and three aromatic rings (ARRR).[25] This model can be used as a 3D query to search databases for new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between the chemical structures of compounds and their biological activity.[27][28] A 3D-QSAR model based on the ARRR pharmacophore yielded a statistically significant correlation for predicting the anti-inflammatory activity of butenolides.[25]

Table 2: Performance of QSAR Models for this compound Scaffolds

| Model / Hypothesis | Target Activity | R² (Training Set) | Predictive R² (Test Set) | Key Features | Reference |

|---|---|---|---|---|---|

| ARRR14 | COX Inhibition | 0.811 | 0.960 | 1 Acceptor, 3 Aromatic Rings | [25] |

| AHRR14 | COX Inhibition | 0.716 | 0.977 | 1 Acceptor, 1 Hydrophobic, 2 Aromatic Rings | [26] |

| Spiro-butenolides | TrxR1 Inhibition | - | - | Mulliken charge, Ovality, HOMO energy |[29] |

Application Case Studies

Targeting Inflammation: Inhibition of TNF-α and COX Enzymes

In silico docking studies have been instrumental in designing novel this compound-based benzyl pyrrolones as anti-inflammatory agents targeting TNF-α.[9][23] The computational predictions guided the synthesis of compounds like 3b and 2b , which showed significant in vivo anti-inflammatory activity, inhibiting carrageenan-induced paw edema by 76.22% and 71.47%, respectively.[9][23] Similarly, QSAR and pharmacophore models have been developed to predict the Cyclooxygenase (COX) inhibitory activity of this compound derivatives, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[25][26]

Anti-Biofilm Activity via Quorum Sensing (QS) Inhibition

Bacterial biofilms pose a significant challenge in treating infections. Butenolides, particularly marine-derived furanones, are known to inhibit biofilm formation by interfering with bacterial cell-to-cell communication, or quorum sensing (QS).[30] The QS system in many Gram-negative bacteria relies on N-acyl homoserine lactone (AHL) signaling molecules. Butenolides can act as inhibitors, preventing the QS regulator protein (e.g., LasR in P. aeruginosa) from binding to promoter DNA, thereby suppressing the expression of virulence factors and genes required for biofilm formation.[12][31]

References

- 1. Versatile this compound Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in computational methods to predict the biological activity of compounds | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of this compound-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. Synthesis and Antifungal Activity of New this compound Containing Methoxyacrylate Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Virtual screening techniques | PPTX [slideshare.net]

- 14. benthamscience.com [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. Integration of in silico and in vitro tools for scaffold optimization during drug discovery: predicting P-glycoprotein efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Virtual screening - Wikipedia [en.wikipedia.org]

- 22. Molecular docking and pharmacological investigations of folenolide for its analgesic, anti-inflammatory, and antipyretic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. imedpub.com [imedpub.com]

- 26. pharmacophorejournal.com [pharmacophorejournal.com]

- 27. Frontiers | A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives [frontiersin.org]

- 28. biointerfaceresearch.com [biointerfaceresearch.com]

- 29. Covalent Docking for Novel Series of Spiro-butenolides on Trx R1 for QSAR Modelling [openmedicinalchemistryjournal.com]

- 30. This compound, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Chemotaxonomic Significance of Butenolides in Fungi: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites, the diverse array of small molecules produced by fungi, offer a powerful lens through which to view fungal taxonomy and evolution. Among these, butenolides—a class of α,β-unsaturated γ-lactones—have emerged as significant chemotaxonomic markers. Their structural diversity and restricted distribution across various fungal taxa make them valuable tools for species delimitation and classification, particularly within prolific genera such as Aspergillus, Penicillium, and Fusarium. This guide provides an in-depth exploration of the chemotaxonomic value of fungal butenolides, detailing their distribution, biosynthetic origins, and the experimental protocols required for their study. Furthermore, it visualizes key pathways and workflows to provide a comprehensive resource for researchers in mycology, natural product chemistry, and drug discovery.

Introduction: Butenolides as Fungal Fingerprints

Chemotaxonomy leverages the profile of secondary metabolites to aid in the classification of organisms.[1] Unlike primary metabolites, which are ubiquitous and essential for growth, secondary metabolites are often species- or genus-specific, reflecting the unique enzymatic machinery of the producing organism.[1] This specificity makes them ideal candidates for taxonomic markers.

Butenolides are a structurally diverse class of polyketide-derived compounds characterized by a furan-2(5H)-one core. They are frequently isolated from fungi, especially from the phylum Ascomycota.[1][2] Genera like Aspergillus and Fusarium are particularly rich sources of these compounds.[3][4] The production of specific butenolide derivatives, such as the widely studied butyrolactones and aspernolides, can be characteristic of a particular fungal species or even a specific strain, providing a chemical signature that complements morphological and molecular phylogenetic data.[3][5] For example, phenyl- and benzyl-disubstituted γ-butenolides are considered typical secondary metabolites of the genus Aspergillus.[3]

Distribution of Butenolides Across Fungal Genera

The presence of distinct this compound structures is a key indicator for chemotaxonomic differentiation. While some butenolides are widespread within a genus, others are restricted to a few species. The following tables summarize the distribution of representative butenolides across major producing fungal genera, illustrating their utility as taxonomic markers.

Table 1: Distribution of Selected Butenolides in the Genus Aspergillus

| This compound Compound | Producing Aspergillus Species | References |

| Butyrolactone I | A. terreus, A. flavipes, A. iizukae | [3][6] |

| Butyrolactone V | Aspergillus sp. CBS-P-2 | [7] |

| Aspernolide A | A. terreus | [8] |

| Aspernolide F & G | A. terreus | [9] |

| Asperteretal A, B, C | A. terreus | [8] |

| Gymnoascolides A-C | Gymnoascus reessii (related Ascomycete) | [10] |

| Penicillic Acid | A. sclerotiorum | [11] |

Table 2: Distribution of Selected Butenolides in Penicillium and Fusarium

| This compound Compound | Producing Fungal Species | References |

| Eutypoid F | Penicillium sp. SCSIO 41413 | [12] |

| Butyrolactone IX | Paecilomyces variotii (closely related to Penicillium) | [13] |

| This compound | Fusarium graminearum, F. culmorum, F. oxysporum | [4][14][15] |

| Moniliformin | Various Fusarium species | [10] |

Biosynthesis of Butenolides in Fungi

The structural diversity of butenolides arises from complex biosynthetic pathways. The core this compound scaffold is often derived from the dimerization of aromatic amino acid precursors. Phenyl- and benzyl-disubstituted γ-butenolides, for instance, are typically biosynthesized from p-hydroxyphenylpyruvic acid (HPPA) or phenylpyruvic acid (PPA) through various dimerization modes.[3] Subsequent modifications such as prenylation, oxidation, hydration, or cyclization lead to the vast array of this compound derivatives observed in nature.[3]